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molecular formula C12H11N3O4S B8559187 5-{[3-(Ethylamino)-4-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 648449-31-4

5-{[3-(Ethylamino)-4-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B8559187
M. Wt: 293.30 g/mol
InChI Key: GPVNPVWABKOYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846925B2

Procedure details

5-(3-Fluoro-4-nitro-benzylidene)-thiazolidine-2,4-dione (200 mg, 0.75 mmol, 1 eq.), was dissolved in DME (6 mL) and TEA (208 μL, 1.5 mmol, 2 eq.) and a solution of ethylamine (2 eq.) was added. The reaction mixture was shaken at 60° C. over night. The solvent was removed in vacuo and residue dissolved in ethyl acetate and washed with 10% ammonium chloride aqueous solution. The organic layer was dried on Na2SO4 and the solvent evaporated to give the corresponding aniline derivative as either red oil, which was used for the next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
208 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[CH:5]=[C:6]1[S:10][C:9](=[O:11])[NH:8][C:7]1=[O:12].[CH2:19]([NH2:21])[CH3:20]>COCCOC>[CH2:19]([NH:21][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[CH:5]=[C:6]1[S:10][C:9](=[O:11])[NH:8][C:7]1=[O:12])[CH3:20]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC=1C=C(C=C2C(NC(S2)=O)=O)C=CC1[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
TEA
Quantity
208 μL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was shaken at 60° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 10% ammonium chloride aqueous solution
CUSTOM
Type
CUSTOM
Details
The organic layer was dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)NC=1C=C(C=C2C(NC(S2)=O)=O)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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